molecular formula C8H13NO2 B12801422 2-(Cyclohexen-1-yl)glycine CAS No. 38147-79-4

2-(Cyclohexen-1-yl)glycine

Cat. No.: B12801422
CAS No.: 38147-79-4
M. Wt: 155.19 g/mol
InChI Key: AVTKZPFBQWAWKT-UHFFFAOYSA-N
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Description

2-(Cyclohexen-1-yl)glycine: is an amino acid derivative characterized by the presence of a cyclohexenyl group attached to the glycine moiety. Its molecular formula is C8H13NO2 , and it has a molecular weight of 155.194 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Ammonolysis of Chloroacetic Acid: One common method involves the ammonolysis of chloroacetic acid. In this process, chloroacetic acid reacts with ammonia in the presence of a catalyst such as urotropine.

    Strecker Synthesis: Another method is the Strecker synthesis, which involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide.

Industrial Production Methods: Industrial production methods for 2-(Cyclohexen-1-yl)glycine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: Cyclohexenone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclohexen-1-yl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to neurotransmitters and other biologically active compounds. The compound’s effects are mediated through its interaction with enzymes and receptors involved in amino acid metabolism and neurotransmission .

Comparison with Similar Compounds

Uniqueness: 2-(Cyclohexen-1-yl)glycine is unique due to its combination of a cyclohexenyl group with a glycine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

38147-79-4

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-amino-2-(cyclohexen-1-yl)acetic acid

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h4,7H,1-3,5,9H2,(H,10,11)

InChI Key

AVTKZPFBQWAWKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C(C(=O)O)N

Origin of Product

United States

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